
1-(Difluoromethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₆H₈F₂O. It is characterized by a cyclobutane ring substituted with a difluoromethyl group and an aldehyde functional group.
Preparation Methods
The synthesis of 1-(Difluoromethyl)cyclobutane-1-carbaldehyde typically involves the introduction of a difluoromethyl group into a cyclobutane framework. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions. This method is notable for its high atom economy and chemo-selectivity, utilizing renewable visible light as the reaction power . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and sustainable synthesis.
Chemical Reactions Analysis
1-(Difluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by photochemical methods.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its unique structural properties make it a valuable tool in the study of biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s stability and reactivity, while the aldehyde group allows for various chemical modifications. These interactions can influence biological pathways and molecular processes, making the compound a versatile tool in research and development .
Comparison with Similar Compounds
1-(Difluoromethyl)cyclobutane-1-carbaldehyde can be compared to similar compounds such as 1-(fluoromethyl)cyclobutane-1-carbaldehyde and 1-(difluoromethyl)cyclobutane-1-carboxylic acid. The key differences lie in the presence and position of the fluorine atoms and functional groups. For example, 1-(fluoromethyl)cyclobutane-1-carbaldehyde has a single fluorine atom, while 1-(difluoromethyl)cyclobutane-1-carboxylic acid has a carboxylic acid group instead of an aldehyde group. These structural variations can significantly impact the compounds’ chemical properties and applications.
Properties
IUPAC Name |
1-(difluoromethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-5(8)6(4-9)2-1-3-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXAXQAYLPDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781544-23-7 |
Source


|
| Record name | 1-(difluoromethyl)cyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
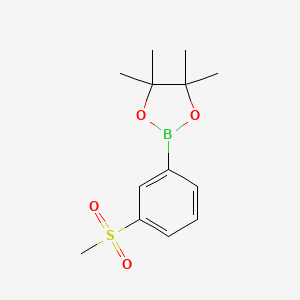
![N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2663644.png)
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)
![tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2663646.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2663648.png)
![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
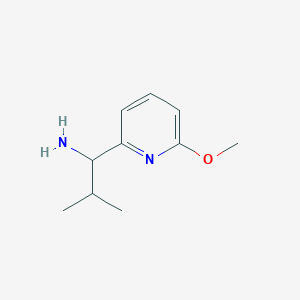
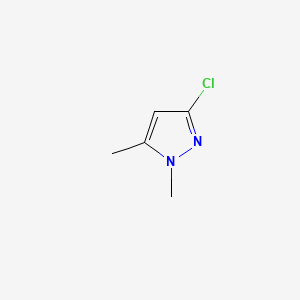
![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)
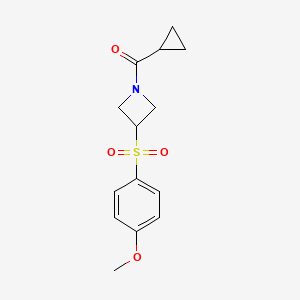
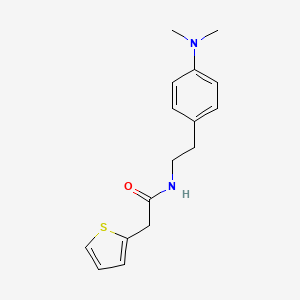
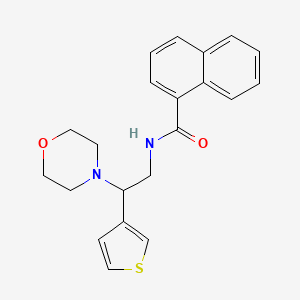
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2663665.png)
![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)
